2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid
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Overview
Description
2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with acetamido and carboxylic acid groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique electronic properties and biological activities .
Mechanism of Action
Target of Action
Thiophene derivatives, like “2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid”, have been shown to exhibit a variety of biological activities . They are often used in medicinal chemistry to develop advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Thiophene derivatives are known to affect a variety of pathways, depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid typically involves multi-step reactions starting from commercially available thiophene derivatives. One common method includes:
Nitration: Thiophene is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetamido derivative.
Carboxylation: The thiophene ring is carboxylated at the desired position.
Industrial Production Methods
Industrial production often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in hydrogenation steps, while carboxylation can be facilitated by carbon dioxide under high pressure .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid has several applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the acetamido group, resulting in different reactivity and biological activity.
2-Acetamidothiophene: Lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.
4-(Thiophen-2-yl)thiophene-3-carboxylic acid: Similar structure but without the acetamido group, leading to different chemical properties.
Uniqueness
2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid groups, which confer distinct electronic and steric properties. These features enhance its utility in various chemical reactions and biological applications .
Properties
IUPAC Name |
2-acetamido-4-thiophen-2-ylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-6(13)12-10-9(11(14)15)7(5-17-10)8-3-2-4-16-8/h2-5H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGWTBSLLYTTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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